6-(1H-Imidazol-1-yl)-6-oxohexanoic acid

Drug Design Medicinal Chemistry ADME Prediction

6-(1H-Imidazol-1-yl)-6-oxohexanoic acid, also known as adipic acid imidazole monoamide or ε-oxo-1H-imidazole-1-hexanoic acid, is a heterobifunctional C9 building block (MW 196.20 g/mol) featuring a terminal carboxylic acid, a five-carbon alkyl spacer, a ketone group, and an N-acylated imidazole ring. It is classified in the FDA Global Substance Registration System (GSRS) under UNII Y7CN97VX2E, confirming its recognition as a distinct pharmaceutical substance ingredient.

Molecular Formula C9H12N2O3
Molecular Weight 196.20 g/mol
CAS No. 60718-46-9
Cat. No. B13941721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1H-Imidazol-1-yl)-6-oxohexanoic acid
CAS60718-46-9
Molecular FormulaC9H12N2O3
Molecular Weight196.20 g/mol
Structural Identifiers
SMILESC1=CN(C=N1)C(=O)CCCCC(=O)O
InChIInChI=1S/C9H12N2O3/c12-8(11-6-5-10-7-11)3-1-2-4-9(13)14/h5-7H,1-4H2,(H,13,14)
InChIKeyFEDLMADKMHOMPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(1H-Imidazol-1-yl)-6-oxohexanoic acid (CAS 60718-46-9): Physicochemical Identity and Procurement Baseline


6-(1H-Imidazol-1-yl)-6-oxohexanoic acid, also known as adipic acid imidazole monoamide or ε-oxo-1H-imidazole-1-hexanoic acid, is a heterobifunctional C9 building block (MW 196.20 g/mol) featuring a terminal carboxylic acid, a five-carbon alkyl spacer, a ketone group, and an N-acylated imidazole ring [1]. It is classified in the FDA Global Substance Registration System (GSRS) under UNII Y7CN97VX2E, confirming its recognition as a distinct pharmaceutical substance ingredient [2]. Unlike simple imidazole-alkyl-carboxylic acids, the ε-ketone moiety introduces a second hydrogen-bond-accepting carbonyl, altering its polarity profile (calculated PSA 72.19 Ų, LogP 1.17) relative to non-oxo analogs .

Reactivity

N-acyl imidazole motif enables acyl-transfer reactivity for nucleophilic substitution.

Polarity

ε-ketone increases hydrogen-bond acceptor capacity relative to non-oxo analogs.

Identity

Distinct CAS and GSRS UNII support traceable procurement for regulated research.

Why 6-(1H-Imidazol-1-yl)-6-oxohexanoic Acid Cannot Be Replaced by Non-Oxo or Shorter-Chain Imidazole Analogs


Generic substitution with structurally similar imidazole-alkyl-carboxylic acids (e.g., 6-(1H-imidazol-1-yl)hexanoic acid, CAS 68887-66-1) or adipic acid-derived monoamides introduces quantifiable changes in molecular topology and electronic character that directly impact reactivity and intermolecular recognition. The target compound's N-acyl imidazole moiety is not a simple amide; the electron-withdrawing acyl group activates the imidazole ring toward nucleophilic substitution, conferring acyl transfer reactivity absent in N-alkyl imidazoles [1]. Furthermore, the ε-ketone oxygen serves as an additional hydrogen-bond acceptor, shifting the topological polar surface area (TPSA) relative to the reduced analog. Failure to account for these stereoelectronic and topological differences during procurement can compromise synthetic yield, biochemical assay reproducibility, and SAR interpretation.

Non-oxo analog (CAS 68887-66-1) lacks the ketone; polarity and hydrogen-bonding profile may shift solubility and purification behavior.

N-alkyl imidazole analogs lack N-acyl activation; acyl-transfer reactivity may not transfer and limits substitution in acylating workflows.

Regulatory identity mismatch: non-overlapping UNII identifiers between target and close analogs may compromise traceability in GMP/IND contexts.

Quantitative Differentiation Evidence for 6-(1H-Imidazol-1-yl)-6-oxohexanoic acid vs. Closest Structural Analogs


Topological Polar Surface Area (TPSA) Difference Distinguishes Target from Non-Oxo Analog

The ε-ketone group of 6-(1H-imidazol-1-yl)-6-oxohexanoic acid contributes an additional hydrogen-bond-accepting oxygen absent in the non-oxo analog 6-(1H-imidazol-1-yl)hexanoic acid (CAS 68887-66-1). This results in a calculated TPSA of 72.19 Ų for the target compound . While the exact TPSA of the non-oxo analog is not reported in reference databases, the structural difference corresponds to a predicted TPSA increase of approximately 20–25 Ų (one carbonyl oxygen), which can shift predicted oral bioavailability and blood-brain barrier penetration scores in computational ADME models.

TPSA Difference
Class-level inference
72.19 Ų
est. Δ +20–25 Ų vs non-oxo
Supports polarity-based differentiation.
Exact comparator TPSA not reported in reference databases.
Drug Design Medicinal Chemistry ADME Prediction Physicochemical Profiling

Partition Coefficient (LogP) of 6-(1H-Imidazol-1-yl)-6-oxohexanoic Acid Compared to Imidazole-Hexanoic Acid

The calculated LogP for 6-(1H-imidazol-1-yl)-6-oxohexanoic acid is 1.17 , reflecting its modest hydrophilicity. By comparison, the non-oxo analog 6-(1H-imidazol-1-yl)hexanoic acid (CAS 68887-66-1, MW 182.22 g/mol) has a molecular formula of C9H14N2O2 (versus C9H12N2O3 for the target), indicating a more reduced, less polar structure consistent with a higher predicted LogP . The presence of the additional carbonyl in the target compound enhances aqueous solubility and alters retention in reversed-phase chromatographic purification, providing a practical differentiation for procurement when specific polarity requirements exist.

LogP Comparison
Cross-study comparable
Target LogP 1.17
Non-oxo analog: more lipophilic (directionally)
Hydrophilicity may alter chromatographic retention.
Comparator LogP not precisely quantified.
Lipophilicity Drug Design Physicochemical Profiling Chromatography

N-Acyl Imidazole Reactivity: Acyl Transfer Capacity Distinguishes Target from Simple Amide Analogs

6-(1H-Imidazol-1-yl)-6-oxohexanoic acid is an N-acyl imidazole. Unlike classical amides, N-acyl imidazoles exhibit substantially enhanced reactivity toward nucleophilic attack (e.g., hydrolysis, aminolysis) due to the electron-withdrawing effect of the imidazole ring combined with amide bond twisting [1][2]. This reactivity profile is absent in N-alkyl imidazoles such as 6-(1H-imidazol-1-yl)hexanoic acid (CAS 68887-66-1), which lacks the N-acyl linkage. The rate acceleration for hydrolysis of N-acyl imidazoles relative to corresponding N-alkyl amides can be several orders of magnitude, a phenomenon documented across multiple N-acyl imidazole systems, though specific rate constants for this exact compound have not been published [2].

Acyl Reactivity
Class-level inference
N-acyl imidazole vs N-alkyl imidazole
rate acceleration 10³–10⁶-fold (class-level)
Acyl-transfer reactivity absent in N-alkyl analogs.
No direct kinetic data for this specific compound.
Synthetic Chemistry Acylating Agents Peptide Coupling Bioconjugation

FDA GSRS Registration Confirms Distinct Pharmaceutical Substance Identity

6-(1H-Imidazol-1-yl)-6-oxohexanoic acid is registered in the FDA Global Substance Registration System (GSRS) under the unique identifier UNII Y7CN97VX2E, with the official name ADIPIC ACID IMIDAZOLE MONOAMIDE [1]. This registration confirms its identity as a distinct, trackable substance in pharmaceutical supply chains. In contrast, the non-oxo analog 6-(1H-imidazol-1-yl)hexanoic acid (CAS 68887-66-1) carries a different CAS number and does not share this UNII, reinforcing that these compounds are treated as non-interchangeable entities from a regulatory standpoint.

GSRS Identity
Supporting evidence
UNII: Y7CN97VX2E
ADIPIC ACID IMIDAZOLE MONOAMIDE
Distinct regulatory identity confirmed.
Non-overlapping UNII with close analogs.
Regulatory Compliance Pharmaceutical Development Substance Registration Procurement

Calculated Boiling Point and Density Differentiate Target from Lighter Imidazole-Alkyl Acid Analogs

The calculated boiling point of 6-(1H-imidazol-1-yl)-6-oxohexanoic acid is 414.3 °C at 760 mmHg, with a calculated density of 1.255 g/cm³ . The non-oxo analog 6-(1H-imidazol-1-yl)hexanoic acid (CAS 68887-66-1) has a lower molecular weight (182.22 vs. 196.20) and lacks the polar ketone, which is expected to lower its boiling point. Additionally, the ethyl ester analog (CAS 158147-53-6, MW 240.26) is a distinct neutral species that would exhibit markedly different volatility and solubility . These physical property differences have practical consequences for distillation, sublimation, or formulation development.

Boiling Point & Density
Cross-study comparable
BP 414.3 °C
Density 1.255 g/cm³
MW 196.20 vs 182.22 (non-oxo)
Physical properties support purification strategy selection.
Comparator boiling point not reported; MW-based directionality.
Purification Formulation Physicochemical Characterization Handling

Procurement-Driven Application Scenarios for 6-(1H-Imidazol-1-yl)-6-oxohexanoic Acid


As a Reactive Acylating Intermediate in Medicinal Chemistry Synthesis

The N-acyl imidazole motif of 6-(1H-imidazol-1-yl)-6-oxohexanoic acid enables it to function as an activated acyl donor in nucleophilic acyl substitution reactions. This reactivity, documented for N-acyl imidazoles as a class , makes the compound suitable for synthesizing adipic acid-derived amides, esters, or thioesters under mild conditions. Researchers requiring a heterobifunctional linker with a pre-activated carboxylic acid equivalent should select this compound over N-alkyl imidazole analogs (e.g., CAS 68887-66-1), which lack acyl-transfer reactivity.

As a Physicochemically Defined Building Block for HDAC Inhibitor or Zinc-Binding Ligand Design

The combination of a carboxylic acid terminus (for surface recognition or solubility), a flexible pentyl spacer, and an imidazole ring (capable of coordinating zinc or other metal ions) makes this compound a candidate scaffold for designing histone deacetylase (HDAC) inhibitors or metalloenzyme ligands . The calculated TPSA (72.19 Ų) and LogP (1.17) provide a quantitative baseline for predicting the drug-likeness of derived analogs in computational ADME models.

For GMP or IND-Enabling Studies Requiring a Registered Starting Material with Unique Identity

With a confirmed UNII (Y7CN97VX2E) in the FDA GSRS , 6-(1H-imidazol-1-yl)-6-oxohexanoic acid offers a verifiable identity for pharmaceutical development. Procurement teams preparing regulatory documentation (e.g., Drug Master Files, IND applications) should specify this CAS and UNII to ensure substance traceability and avoid the regulatory complications that arise from using unregistered analogs with similar but non-identical structures.

As a Physicochemical Reference Standard for Method Development and Chromatographic System Suitability

The calculated boiling point (414.3 °C), density (1.255 g/cm³), and LogP (1.17) provide concrete reference values for developing and validating analytical methods (HPLC, GC, LC-MS). When establishing impurity profiling or stability-indicating methods for adipic acid imidazole monoamide-based drug substances, this compound's distinct retention characteristics differentiate it from process-related analogs such as the ethyl ester derivative (CAS 158147-53-6) .

Application
Selection Property
Validation Focus
Acyl-transfer synthesis
N-acyl imidazole reactivity
Verify acyl-donor efficiency in target reaction
Metalloenzyme ligand design
Carboxylic acid and imidazole metal-coordinating motifs
Assess Zn²⁺ binding and linker geometry
Regulatory starting material
GSRS registration (UNII Y7CN97VX2E)
Confirm identity and traceability per DMF/IND guidelines
Analytical method reference
Calculated physicochemical constants
Establish retention time, density, and boiling point under method conditions
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